茜草素 B

描述

Rubiprasin B is a natural product found in Rubia akane, Rubia cordifolia, and Rubia argyi with data available.

科学研究应用

细胞毒活性

茜草素 B 因其对各种癌细胞系的细胞毒性作用而受到研究。该化合物诱导癌细胞死亡的能力使其成为抗癌药物开发的潜在候选药物。 研究表明,this compound 对 A549(肺癌)、SGC-7901(胃癌)和 HeLa(宫颈癌)细胞系表现出细胞毒性 {svg_1}.

杀线虫特性

除了其细胞毒性活性之外,this compound 也因其杀线虫活性而受到评估。这种应用在农业中可能意义重大,因为线虫侵染会严重影响作物产量。 该化合物控制线虫种群的潜力为化学杀虫剂提供了一种环保的替代方案 {svg_2}.

抗炎作用

This compound 的抗炎特性是另一个研究领域。炎症是生物体对有害刺激的反应,是许多疾病的组成部分。 This compound 可用于开发治疗炎症性疾病的方法,为患有慢性炎症的患者提供缓解并改善生活质量 {svg_3}.

抗氧化潜力

This compound 可能具有抗氧化能力,这对保护细胞免受氧化应激至关重要。氧化应激与衰老过程和各种疾病有关,包括神经退行性疾病。 This compound 的抗氧化潜力可能使其应用于预防或治疗这些疾病 {svg_4}.

抗菌活性

对新型抗菌剂的探索一直在进行,特别是在抗生素耐药菌株不断增加的情况下。 This compound 的潜在抗菌活性使其成为对抗传染病的化合物库中宝贵的补充 {svg_5}.

染料和颜料中的应用

历史上,茜草属植物已被用作天然染料。 This compound 凭借其化学结构,可能在开发新型染料和颜料方面具有应用,特别是用于环境友好和可持续的制造工艺 {svg_6}.

在传统医学中的作用

在中医中,茜草属植物中的化合物被用来治疗各种疾病。 This compound 多样的生物活性表明,它可能是传统治疗实践中使用的天然产物药典中的重要化合物 {svg_7}.

肝纤维化的治疗剂

有证据表明,this compound 可能对治疗肝纤维化有效。肝纤维化是细胞外基质蛋白过度积累,可导致肝硬化。 This compound 的潜在抗纤维化作用可能使其成为管理这种情况的治疗剂 {svg_8}.

生化分析

Biochemical Properties

Rubiprasin B plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, Rubiprasin B has been shown to inhibit the activity of certain enzymes involved in inflammatory pathways, such as cyclooxygenase and lipoxygenase . Additionally, Rubiprasin B interacts with proteins involved in cell signaling pathways, modulating their activity and influencing cellular responses. These interactions highlight the compound’s potential as an anti-inflammatory and anticancer agent.

Cellular Effects

Rubiprasin B exerts significant effects on various types of cells and cellular processes. In cancer cells, Rubiprasin B has been observed to induce apoptosis, a programmed cell death mechanism, thereby inhibiting tumor growth . It also affects cell signaling pathways, such as the mitogen-activated protein kinase pathway, leading to alterations in gene expression and cellular metabolism. Furthermore, Rubiprasin B has been shown to modulate the immune response by influencing the activity of immune cells, such as macrophages and lymphocytes .

Molecular Mechanism

The molecular mechanism of action of Rubiprasin B involves several key processes. Rubiprasin B binds to specific biomolecules, such as receptors and enzymes, altering their activity. For example, Rubiprasin B inhibits the activity of cyclooxygenase and lipoxygenase enzymes, reducing the production of pro-inflammatory mediators . Additionally, Rubiprasin B modulates gene expression by influencing transcription factors and signaling pathways, leading to changes in cellular behavior and function.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Rubiprasin B have been studied over various time periods. Rubiprasin B exhibits stability under standard laboratory conditions, with minimal degradation observed over time Long-term studies have shown that Rubiprasin B maintains its bioactivity and continues to exert its effects on cellular function

Dosage Effects in Animal Models

The effects of Rubiprasin B vary with different dosages in animal models. At low doses, Rubiprasin B has been shown to exhibit anti-inflammatory and anticancer effects without significant toxicity . At higher doses, Rubiprasin B may induce adverse effects, such as hepatotoxicity and nephrotoxicity. Threshold effects have been observed, where the therapeutic benefits of Rubiprasin B are maximized at specific dosage ranges, beyond which toxic effects become prominent.

Metabolic Pathways

Rubiprasin B is involved in several metabolic pathways within the body. It interacts with enzymes and cofactors involved in the metabolism of lipids and carbohydrates . Rubiprasin B has been shown to modulate metabolic flux, leading to changes in metabolite levels and overall metabolic homeostasis. These interactions highlight the compound’s potential as a modulator of metabolic processes.

Transport and Distribution

Rubiprasin B is transported and distributed within cells and tissues through specific transporters and binding proteins . It accumulates in certain tissues, such as the liver and kidneys, where it exerts its effects. The localization and accumulation of Rubiprasin B within these tissues are influenced by its interactions with transporters and binding proteins, which facilitate its uptake and distribution.

Subcellular Localization

Rubiprasin B exhibits specific subcellular localization, which influences its activity and function. It is targeted to specific compartments or organelles within the cell through targeting signals and post-translational modifications . For example, Rubiprasin B has been observed to localize to the mitochondria, where it modulates mitochondrial function and induces apoptosis in cancer cells. These subcellular interactions are crucial for the compound’s bioactivity and therapeutic potential.

属性

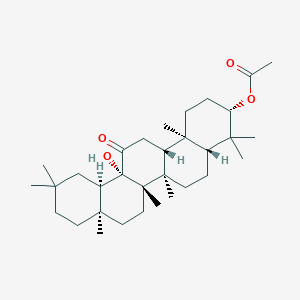

IUPAC Name |

[(3S,4aR,6aR,6aS,6bS,8aR,12aR,14aR,14bR)-6a-hydroxy-4,4,6a,6b,8a,11,11,14b-octamethyl-13-oxo-1,2,3,4a,5,6,7,8,9,10,12,12a,14,14a-tetradecahydropicen-3-yl] acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C32H52O4/c1-20(33)36-25-11-12-29(7)21(27(25,4)5)10-13-30(8)22(29)18-24(34)32(35)23-19-26(2,3)14-15-28(23,6)16-17-31(30,32)9/h21-23,25,35H,10-19H2,1-9H3/t21-,22+,23+,25-,28+,29-,30+,31-,32+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GWMSDMQWKMSCJR-WWPUQACTSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OC1CCC2(C(C1(C)C)CCC3(C2CC(=O)C4(C3(CCC5(C4CC(CC5)(C)C)C)C)O)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)O[C@H]1CC[C@]2([C@H](C1(C)C)CC[C@@]3([C@@H]2CC(=O)[C@]4([C@]3(CC[C@@]5([C@H]4CC(CC5)(C)C)C)C)O)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C32H52O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

500.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is known about the biological activity of Rubiprasin B?

A1: While Rubiprasin B itself wasn't tested for bioactivity in the provided research, a closely related compound, 16β-hydroxyrubiprasin B, was isolated from Rubia philippinensis. [] This new compound, along with other oleanane triterpenoids like maslinic acid, 4-epi-hederagenin, and oleanolic acid, were found to have moderate inhibitory activity against the synthesis of the eicosanoid 20-HETE. [] This suggests that Rubiprasin B, due to its structural similarity, might also possess interesting biological activities worth further investigation.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。